2H-Pyran-2,6(3H)-dione, 5-acetyl-4-hydroxy-3-(1-((2-phenylethyl)amino)ethylidene)-
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Overview
Description
2H-Pyran-2,6(3H)-dione, 5-acetyl-4-hydroxy-3-(1-((2-phenylethyl)amino)ethylidene)- is a complex organic compound that belongs to the class of pyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2,6(3H)-dione, 5-acetyl-4-hydroxy-3-(1-((2-phenylethyl)amino)ethylidene)- typically involves multi-step organic reactions. The starting materials often include pyran derivatives and other organic reagents. Common synthetic routes may involve:
Aldol Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.
Acetylation: Introduction of an acetyl group into the molecule using acetic anhydride or acetyl chloride.
Hydroxylation: Introduction of a hydroxyl group, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of such complex organic compounds may involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Synthesis: Large-scale production using continuous flow reactors for better efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for facilitating various reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes involved in metabolic pathways.
Antimicrobial Activity: Exhibits antimicrobial properties against certain bacteria and fungi.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Investigated for its potential therapeutic effects in treating various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2H-Pyran-2,6(3H)-dione, 5-acetyl-4-hydroxy-3-(1-((2-phenylethyl)amino)ethylidene)- involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-2,6(3H)-dione Derivatives: Other derivatives with different substituents.
Coumarins: Compounds with a similar pyranone structure.
Flavonoids: Plant-derived compounds with a similar core structure.
Uniqueness
2H-Pyran-2,6(3H)-dione, 5-acetyl-4-hydroxy-3-(1-((2-phenylethyl)amino)ethylidene)- is unique due to its specific substituents and the resulting biological activities. Its combination of acetyl, hydroxy, and aminoethylidene groups imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
132758-27-1 |
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Molecular Formula |
C17H17NO5 |
Molecular Weight |
315.32 g/mol |
IUPAC Name |
5-acetyl-4,6-dihydroxy-3-[C-methyl-N-(2-phenylethyl)carbonimidoyl]pyran-2-one |
InChI |
InChI=1S/C17H17NO5/c1-10(18-9-8-12-6-4-3-5-7-12)13-15(20)14(11(2)19)17(22)23-16(13)21/h3-7,20,22H,8-9H2,1-2H3 |
InChI Key |
CEWVFNKCCWFBQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCC1=CC=CC=C1)C2=C(C(=C(OC2=O)O)C(=O)C)O |
Origin of Product |
United States |
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